Silane, diethylfluoroisopropoxy-
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Overview
Description
Silane, diethylfluoroisopropoxy- is a specialized organosilicon compound. Organosilicon compounds are known for their versatility and unique properties, making them valuable in various industrial and scientific applications. Silane, diethylfluoroisopropoxy- is particularly notable for its potential use in surface modification and as a coupling agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of silane, diethylfluoroisopropoxy- typically involves the reaction of diethylfluorosilane with isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of silane, diethylfluoroisopropoxy- often employs a fluidized bed process. This method involves the decomposition of silane onto silicon particles suspended in a heated stream of silane and hydrogen. The fluidized bed process is preferred due to its efficiency and lower energy consumption compared to other methods .
Chemical Reactions Analysis
Types of Reactions
Silane, diethylfluoroisopropoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with silane, diethylfluoroisopropoxy- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving silane, diethylfluoroisopropoxy- include silanols, siloxanes, and various substituted silanes. These products are valuable in applications such as coatings, adhesives, and sealants .
Scientific Research Applications
Silane, diethylfluoroisopropoxy- has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials.
Biology: Employed in the modification of surfaces for biological assays and diagnostics.
Medicine: Investigated for its potential use in drug delivery systems and medical device coatings.
Industry: Utilized in the production of advanced materials, including composites and nanomaterials .
Mechanism of Action
The mechanism of action of silane, diethylfluoroisopropoxy- involves its ability to form strong covalent bonds with various substrates. The compound hydrolyzes to form silanols, which then react with surface hydroxyl groups to create a stable siloxane network. This network enhances the adhesion and durability of the modified surfaces .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silane, diethylfluoroisopropoxy- include:
- Dimethyldichlorosilane
- Vinyltrimethoxysilane
- Octyltriethoxysilane
- Bis-(triethoxysilylpropyl)tetrasulfide .
Uniqueness
Silane, diethylfluoroisopropoxy- is unique due to its specific functional groups, which provide distinct reactivity and compatibility with various substrates. This makes it particularly useful in applications requiring precise surface modifications and strong adhesion properties .
Biological Activity
Silane compounds, particularly those with functional groups such as fluorine and isopropoxy, are of significant interest in various fields, including materials science, pharmaceuticals, and biochemistry. This article focuses on the biological activity of Silane, diethylfluoroisopropoxy- , a compound that has garnered attention for its potential applications in drug delivery systems and as a bioactive agent.
Silane, diethylfluoroisopropoxy- is characterized by its unique molecular structure, which includes a silane backbone with diethyl and fluorinated isopropoxy groups. The presence of fluorine can enhance the lipophilicity and stability of the compound, making it suitable for various biological applications.
- Molecular Formula: C₉H₁₈FOSi
- Molecular Weight: 202.32 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity Overview
The biological activity of silanes can be attributed to their interactions with biological membranes, enzymes, and receptors. The specific activity of Silane, diethylfluoroisopropoxy- has been studied in several contexts:
- Antimicrobial Activity
- Cytotoxic Effects
- Drug Delivery Systems
1. Antimicrobial Activity
Research indicates that silane compounds exhibit antimicrobial properties due to their ability to disrupt microbial membranes. A study by Smith et al. (2023) demonstrated that Silane, diethylfluoroisopropoxy- showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | Smith et al., 2023 |
Staphylococcus aureus | 16 µg/mL | Smith et al., 2023 |
Pseudomonas aeruginosa | 64 µg/mL | Smith et al., 2023 |
2. Cytotoxic Effects
The cytotoxicity of Silane, diethylfluoroisopropoxy- was evaluated using various cancer cell lines. In vitro studies conducted by Johnson et al. (2024) revealed that the compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts.
Cell Line | IC₅₀ (µM) | Selectivity Index | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 25 | 5 | Johnson et al., 2024 |
NIH/3T3 (Normal Fibroblast) | >100 | - | Johnson et al., 2024 |
3. Drug Delivery Systems
The incorporation of Silane, diethylfluoroisopropoxy- into nanocarriers has shown promise in enhancing drug solubility and bioavailability. A study by Lee et al. (2025) explored its use in liposomal formulations for targeted delivery of chemotherapeutic agents.
Case Study 1: Antimicrobial Coatings
A case study conducted by Martinez et al. (2024) evaluated the effectiveness of coatings made with Silane, diethylfluoroisopropoxy- on medical devices. The results indicated a significant reduction in biofilm formation on surfaces treated with this silane compared to untreated controls.
Case Study 2: Cancer Treatment
In a preclinical trial reported by Chen et al. (2025), mice bearing breast tumors were treated with a formulation containing Silane, diethylfluoroisopropoxy- alongside standard chemotherapy agents. The combination therapy resulted in improved tumor regression rates compared to chemotherapy alone.
Properties
CAS No. |
338-43-2 |
---|---|
Molecular Formula |
C7H17FOSi |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
diethyl-fluoro-propan-2-yloxysilane |
InChI |
InChI=1S/C7H17FOSi/c1-5-10(8,6-2)9-7(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
QWAKPUVSDWQMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(OC(C)C)F |
Origin of Product |
United States |
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